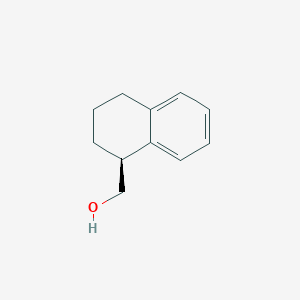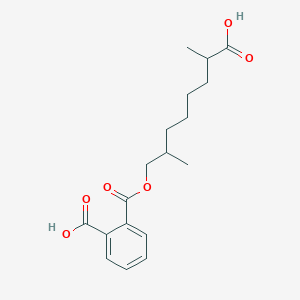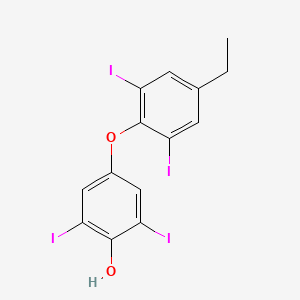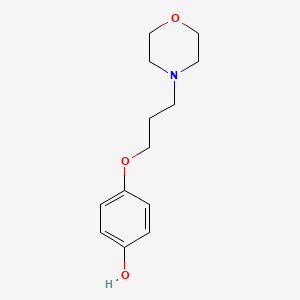![molecular formula C7H8ClN5O2 B1144907 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 1575569-69-5](/img/new.no-structure.jpg)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a nitro-guanidine moiety. Its properties make it a valuable component in the synthesis of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with nitro-guanidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorinated pyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Amino derivatives are commonly formed.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-1,2-phenylenediamine: Another chlorinated aromatic compound with different functional groups.
Allylamine: A simpler amine with a similar nitrogen-containing structure but lacking the nitro and pyridine components.
These comparisons highlight the unique structural features and reactivity of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine, making it distinct in its applications and properties.
Propiedades
Número CAS |
1575569-69-5 |
|---|---|
Fórmula molecular |
C7H8ClN5O2 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-2-nitroguanidine |
InChI |
InChI=1S/C7H8ClN5O2/c8-6-2-1-5(3-10-6)4-11-7(9)12-13(14)15/h1-3H,4H2,(H3,9,11,12) |
Clave InChI |
GHBBFPGYBPOUCF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=NC=C1CN/C(=N\[N+](=O)[O-])/N)Cl |
SMILES canónico |
C1=CC(=NC=C1CNC(=N[N+](=O)[O-])N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

